molecular formula C₂₀₆H₃₄₀N₆₀O₆₃S B612697 Corticotropin Releasing Factor bovine CAS No. 92307-52-3

Corticotropin Releasing Factor bovine

Cat. No.: B612697
CAS No.: 92307-52-3
M. Wt: 4697.34
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Corticotropin Releasing Factor bovine is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of amino acids: in the desired order, using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency. The process includes:

    Automated SPPS: for large-scale synthesis.

    Purification: using HPLC (high-performance liquid chromatography).

    Lyophilization: to obtain the final peptide product in a stable form.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like methionine.

    Reduction: Targeting disulfide bonds if present.

    Substitution: Modifying specific amino acids within the sequence.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution reagents: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

This peptide has several scientific research applications, including:

    Biochemistry: Studying protein-protein interactions and enzyme kinetics.

    Molecular Biology: Investigating signal transduction pathways and cellular processes.

    Medicine: Developing therapeutic agents and diagnostic tools.

    Industry: Creating biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanism depends on the peptide’s sequence and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Corticotropin Releasing Factor bovine .

Uniqueness

This peptide is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its design allows for targeted interactions with specific molecular targets, making it valuable for research and industrial purposes.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUPKVLWWGQTIL-SFYWBPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H]4CCCN4C(=O)[C@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C206H340N60O63S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856168
Record name PUBCHEM_71581479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4697 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92307-52-3
Record name PUBCHEM_71581479
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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